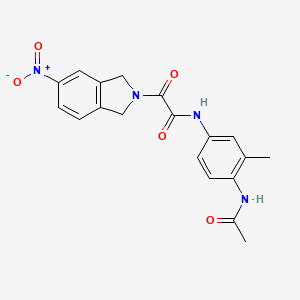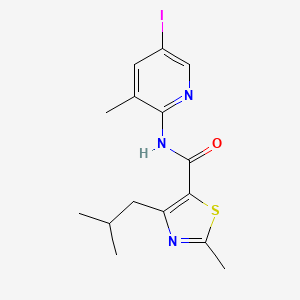![molecular formula C15H12F3NO3 B7429004 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7429004.png)
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including COX-2 and 5-lipoxygenase. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide may have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent activity against certain enzymes and cancer cells, making it a valuable tool compound for the study of these biological processes. However, one limitation is that this compound may have limited solubility in certain solvents, which may affect its activity and bioavailability in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly with respect to its inhibitory activity against enzymes and cancer cells. Additionally, future studies could explore the potential therapeutic applications of this compound in various disease models. Finally, further optimization of the synthesis method for this compound could lead to improved yields and increased availability for scientific research.
Métodos De Síntesis
The synthesis of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then converted to the final compound through a series of reactions involving acid hydrolysis and amide formation.
Aplicaciones Científicas De Investigación
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used as a tool compound for the study of various biological processes, including protein-protein interactions and enzyme inhibition.
Propiedades
IUPAC Name |
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-8-3-4-10(7-11(8)15(16,17)18)19-14(21)13-6-5-12(22-13)9(2)20/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXREXAQRVOVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]phenyl]carbamate](/img/structure/B7428927.png)

![tert-butyl N-[4-[[2-(2-methoxy-4-methylanilino)-2-oxoacetyl]-methylamino]cyclohexyl]carbamate](/img/structure/B7428935.png)
![Tert-butyl 2-methyl-4-[(2-methyl-3-phenylpyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7428950.png)
![N-[4-(methoxymethyl)phenyl]-N'-methyl-N'-(oxan-3-ylmethyl)oxamide](/img/structure/B7428953.png)
![(2,4-Dichloro-5-methylsulfonylphenyl)-[2-(3-fluorophenyl)azetidin-1-yl]methanone](/img/structure/B7428956.png)
![methyl N-[2-fluoro-5-[[2-oxo-2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]amino]acetyl]amino]phenyl]carbamate](/img/structure/B7428959.png)

![N'-(2-methyl-5-nitrophenyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7428966.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)

![3-[5-[2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-prop-2-ynylbenzamide](/img/structure/B7428981.png)
![N-[2-(3-fluorophenoxy)propyl]-N'-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]oxamide](/img/structure/B7428995.png)
